Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Organocatalysis.
Summary of the Application: Pyrroles have gained much attention due to their remarkable biological activities, pharmaceutical applications, and use as an intermediate in the synthesis of many natural products and material science applications . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including pyrroles .
Methods of Application: The synthesis of pyrroles has been achieved through various traditional methods such as the Hantzsch pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
Results or Outcomes: The organocatalytic synthesis of pyrroles has led to the construction of the pyrrole ring, which is a key component in many biologically active compounds and materials .
Scientific Field: This application is in the field of Material Science and Biomedical Engineering.
Summary of the Application: Electroconductive hydrogels (ECH) are polymeric blends or conetworks that combine inherently conductive electroactive polymers (CEPs) with hydrated hydrogels . Pyrrole is one of the monomers used in the synthesis of these hydrogels .
Methods of Application: An alternative approach is the postpolymerization modification via electrochemical overoxidation to convert PPy to OPPy, which becomes enriched in hydroxyl .
Results or Outcomes: The key applications of ECHs, as biorecognition membranes for implantable biosensors, as electrostimulated drug eluting devices, and as the low interfacial impedance layer on neuronal prostheses, provide great new horizons for biodetection devices .
Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry.
Summary of the Application: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Methods of Application: The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .
Results or Outcomes: The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
Scientific Field: This application is in the field of Bioengineering and Biomedical Sciences.
Summary of the Application: Biofabrication using pyrrole electropolymerization is used for the immobilization of glucose oxidase and lactate oxidase on implanted microfabricated biotransducers .
Methods of Application: The influence of EDC-NHS covalent conjugation of glucose oxidase with 4-(3-pyrrolyl) butyric acid (monomerization) and with 4-sulfobenzoic acid (sulfonization) on biosensor performance was examined .
Results or Outcomes: As the extent of enzyme conjugation was increased, sensitivity decreased for monomerized enzymes but increased for sulfonized enzymes .
Pyrrole-3-butyric acid is a chemical compound characterized by its pyrrole ring structure, which is a five-membered aromatic heterocycle containing one nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The compound features a butyric acid side chain at the third position of the pyrrole ring, which contributes to its unique properties and biological activities. Pyrrole derivatives, including pyrrole-3-butyric acid, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles and potential therapeutic applications .
Pyrrole-3-butyric acid exhibits several biological activities, making it a subject of interest in pharmacology:
The synthesis of pyrrole-3-butyric acid can be achieved through several methods:
Pyrrole-3-butyric acid has potential applications in several fields:
Research on interaction studies involving pyrrole-3-butyric acid has focused on its binding affinity with various biological targets:
Pyrrole-3-butyric acid shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Feature |
---|---|---|---|
Pyrrole | Five-membered heterocycle | Antimicrobial | Basic structure without side chains |
Pyrrole-2-carboxylic acid | Pyrrole with carboxylic group | Anti-inflammatory | Carboxylic group at position 2 |
Indole | Six-membered fused ring | Antidepressant | Contains an additional benzene ring |
Furan | Five-membered heterocycle | Antioxidant | Oxygen atom instead of nitrogen |
Pyrrole-3-butyric acid is unique due to its specific substitution pattern on the pyrrole ring and its butyric acid side chain, which enhances its solubility and biological activity compared to simpler pyrroles or indoles.
Irritant